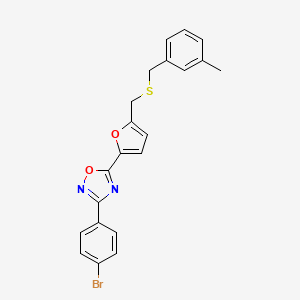

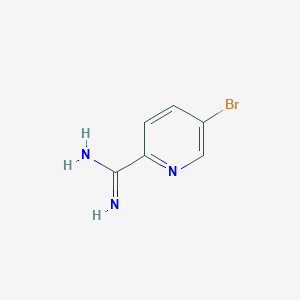

![molecular formula C15H14N2O4S B2725527 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-51-1](/img/structure/B2725527.png)

4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime” is a chemical compound with the CAS No. 383147-51-1 . It is offered by various suppliers globally .

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. For detailed reaction analysis, it is recommended to refer to specialized chemical databases or research articles .Wissenschaftliche Forschungsanwendungen

Synthesis Processes

Intermediate Product in Cardiotonic Drugs Synthesis : A study by Lomov (2019) described the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is an intermediate product in the preparation of cardiotonic drugs like Sulmazole and Isomazole. This process demonstrates the potential application of similar compounds in pharmaceutical synthesis.

Organophosphorus Compounds Synthesis : Research by Shabana, Osman, & Atrees (1994) explored the use of Lawesson's Reagent in the reaction with aromatic dihydroxy compounds, leading to the formation of organophosphorus compounds. This indicates the role of related compounds in synthesizing complex chemical structures.

Synthesis of Methyl o-Nitrophenyl Sulfides : A study by Dudová et al. (2002) focused on the preparation of methyl o-nitrophenyl sulfides, showcasing the utility of similar compounds in the synthesis of sulfur-containing organic compounds.

Chemical Reactions and Properties

Base-Induced Chemiluminescence : Watanabe et al. (2010) investigated the base-induced decomposition of sulfanyl-substituted dioxetanes, highlighting the potential application of similar compounds in chemiluminescence studies.

Cobalt(II)-Activated Peroxymonosulfate Process : In a study by Zong et al. (2020), the oxidation of methyl phenyl sulfoxide to sulfone under acidic conditions was examined, illustrating the role of related compounds in oxidation reactions and environmental applications.

Photoreagents for Protein Crosslinking : Jelenc, Cantor, and Simon (1978) proposed the use of 4-nitrophenyl ethers as high-yield photoreagents for protein crosslinking and affinity labeling, suggesting a possible application for similar compounds in biochemical research.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime' involves the conversion of 3-nitrobenzaldehyde to the corresponding oxime, followed by the addition of a methoxy group to the phenyl ring. The sulfanyl group is then introduced using a thiol reagent, and the final product is obtained by oxidation of the aldehyde group to a carboxylic acid.", "Starting Materials": [ "3-nitrobenzaldehyde", "hydroxylamine hydrochloride", "sodium acetate", "methanol", "3-methoxyaniline", "thiol reagent (e.g. thiophenol, 2-mercaptoethanol)", "oxidizing agent (e.g. potassium permanganate, sodium chlorite)" ], "Reaction": [ "Step 1: Conversion of 3-nitrobenzaldehyde to oxime", "3-nitrobenzaldehyde + hydroxylamine hydrochloride + sodium acetate + methanol -> 3-nitrobenzaldehyde oxime", "Step 2: Methoxylation of phenyl ring", "3-nitrobenzaldehyde oxime + 3-methoxyaniline -> 4-[(3-methoxyphenyl)imino]-3-nitrobenzaldehyde oxime", "Step 3: Introduction of sulfanyl group", "4-[(3-methoxyphenyl)imino]-3-nitrobenzaldehyde oxime + thiol reagent -> 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzaldehyde oxime", "Step 4: Oxidation of aldehyde group to carboxylic acid", "4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzaldehyde oxime + oxidizing agent -> 4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime" ] } | |

CAS-Nummer |

383147-51-1 |

Molekularformel |

C15H14N2O4S |

Molekulargewicht |

318.3 g/mol |

IUPAC-Name |

N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine |

InChI |

InChI=1S/C15H14N2O4S/c1-20-12-4-3-5-13(9-12)22-15-7-6-11(10-16-21-2)8-14(15)17(18)19/h3-10H,1-2H3 |

InChI-Schlüssel |

VNXSAFCTIHSBKO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC(=CC=C1)SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

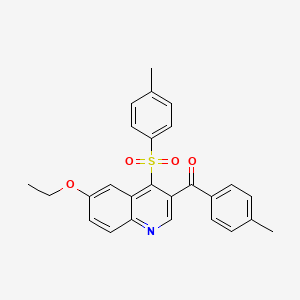

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)

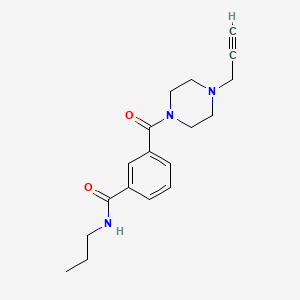

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea](/img/structure/B2725459.png)

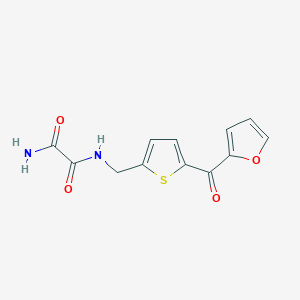

![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)

![4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2725462.png)

![3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid](/img/structure/B2725463.png)

![ethyl N-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]carbamate](/img/structure/B2725466.png)